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Introduction

Turanose (a-d-glucopyranosyl-(1 - 3)-a-d-fructofuranose) is a structural isomer of sucrose
naturally found in honey.[1][2] It is recognized as a promising functional sweetener and a
potential sucrose substitute due to its mild sweetness, low-calorie content, and non-cariogenic
properties.[2][3] Unlike sucrose, Turanose is known for its slow digestibility, which contributes
to a lower glycemic response.[4][5] Understanding the extent and rate of Turanose hydrolysis
within the gastrointestinal (GI) tract is critical for validating its application in functional foods and
for drug development professionals formulating products with controlled sugar release.

In vitro digestion models offer a standardized, cost-effective, and rapid alternative to in vivo
studies for examining the digestive fate of food components like Turanose.[6][7] These models
simulate the physiological conditions of the mouth, stomach, and small intestine.[8][9] The
internationally recognized INFOGEST static in vitro digestion method provides a harmonized
protocol that allows for the meaningful comparison of results across different studies.[10][11]
[12] This document provides a detailed protocol based on the INFOGEST model for assessing

Turanose hydrolysis and presents relevant quantitative data.

Data Presentation: Turanose Hydrolysis in
Simulated GI Tract

The digestibility of Turanose is significantly lower than that of sucrose and other common
carbohydrates. The following tables summarize quantitative data from studies using static in
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vitro digestion models.

Table 1. Comparative Hydrolysis of Turanose and Control Sugars in a Simulated
Gastrointestinal Tract

Digestion Incubation .
Substrate . % Hydrolysis Reference
Phase Time
Oral (Salivary) Turanose 20 minutes < 6% [13]
Maltoheptaose i
20 minutes ~84% [13]
(Control)
) Turanose (pH -
Gastric Not specified 0% [13]
1.2)
Sucrose -
Not specified 100% [13]
(Control, pH 1.2)
Intestinal Turanose 4 hours 18% [2][3][13]
Sucrose
4 hours 36% [2][3][13]
(Control)
Intestinal Turanose Not specified 8% [14][15]

Data compiled from studies by Han et al. (2021) and Park et al. (2019).[2][3][13][14][15]

Table 2: Influence of pH and Temperature on Turanose Stability

Incubation .

pH Temperature . % Hydrolysis Reference
Time

3.0 90°C 4 hours 0% [13]

10.0 90°C 1 hour > 80% [13]

10.0 90°C 4 hours ~88.5% [13]
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This data highlights that Turanose is highly stable in acidic conditions, characteristic of the
stomach, but hydrolyzes rapidly under alkaline conditions at high temperatures.[13]

Experimental Protocols

This section details a standardized static in vitro digestion protocol adapted for assessing
Turanose hydrolysis, based on the INFOGEST 2.0 method.[10][12]

Principle

The protocol simulates the digestive processes of the upper Gl tract in three sequential
phases: oral, gastric, and intestinal. It uses constant ratios of a food sample to simulated
digestive fluids and maintains a constant pH for each stage to assess the final hydrolytic
endpoint.[10]

Materials and Reagents

e Substrates: Turanose, Sucrose (as a control)

e Enzymes:
o a-amylase from human saliva (e.g., Sigma A1031)
o Pepsin from porcine gastric mucosa (e.g., Sigma P7000)
o Pancreatin from porcine pancreas (e.g., Sigma P7545)

o Simulated Fluid Concentrates: Prepare 1.25x stock solutions for Simulated Salivary Fluid
(SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) using analytical
grade reagents.

e Other Reagents:
o Bile extract (e.g., Sigma B8631)
o Hydrochloric acid (HCI), 1 M

o Sodium hydroxide (NaOH), 1 M
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o Distilled water

o Reagents for sugar analysis (e.g., 3,5-dinitrosalicylic acid for DNS method, or kits for
Glucose-Oxidase/Peroxidase (GOPOD) method)[13]

Preparation of Simulated Digestion Fluids (Based on INFOGEST 2.0)

o Simulated Salivary Fluid (SSF) Stock (1.25x): Prepare a solution containing KCI (18.9 g/L),
KH2POa4 (4.8 g/L), NaHCOs (16.8 g/L), MgCl2(H20)s (0.3 g/L), and (NH4)2COs (0.075 g/L).

o Simulated Gastric Fluid (SGF) Stock (1.25x): Prepare a solution containing KCI (8.6 g/L),
KH2POa4 (1.1 g/L), NaHCOs (10.5 g/L), NaCl (29.2 g/L), MgCl2(H20)s (0.2 g/L), and
(NH4)2COs (0.6 g/L).

» Simulated Intestinal Fluid (SIF) Stock (1.25x): Prepare a solution containing KCI (8.5 g/L),
KH2POa4 (1.0 g/L), NaHCOs (42.5 g/L), NaCl (22.2 g/L), and MgCl2(H20)s (0.4 g/L).

Step-by-Step Digestion Protocol
Oral Phase

e Prepare a solution of Turanose (or sucrose control) at a desired concentration (e.g., 10
mg/mL) in a 50 mL centrifuge tube. Let's assume a 5 g sample.

e Add 4.0 mL of SSF stock (1.25x) to the sample.

e Add 0.5 mL of a-amylase solution (1500 U/mL in SSF).

o Add distilled water to bring the total volume to 10 mL.

e Adjust pHto 7.0 using 1 M HCI or 1 M NaOH if necessary.
 Incubate in a shaking water bath at 37°C for 2 minutes.
Gastric Phase

e To the 10 mL of oral bolus, add 8.0 mL of SGF stock (1.25x).
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Add 0.5 mL of pepsin solution (2000 U/mL in SGF).

Adjust pH to 3.0 using 1 M HCI.

Add distilled water to bring the total volume to 20 mL.

Incubate in a shaking water bath at 37°C for 2 hours.

Intestinal Phase

e To the 20 mL of gastric chyme, add 11.0 mL of SIF stock (1.25x).

Add 5.0 mL of pancreatin solution (800 U/mL in SIF, based on trypsin activity).

Add 2.5 mL of bile extract solution (160 mM in SIF).

Adjust pH to 7.0 using 1 M NaOH.

Add distilled water to bring the total volume to 40 mL.

Incubate in a shaking water bath at 37°C for 2-4 hours.[13]

Take aliquots at desired time points (e.g., 0, 30, 60, 120, 240 min) for analysis.

Reaction Termination and Sample Analysis

» To stop the enzymatic reaction, immediately boil the collected aliquots for 10 minutes.[13]

o Centrifuge the samples to remove any precipitates.

o Analyze the supernatant for the degree of hydrolysis.

o DNS Method: Measures the increase in reducing sugars (glucose and fructose).

o GOPOD Method: Specifically quantifies the amount of glucose released.[13]

o HPLC: Can be used to separate and quantify the remaining Turanose and its hydrolysis
products, glucose and fructose.
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Visualizations

The following diagrams illustrate the experimental workflow and the core biochemical reaction
involved in Turanose hydrolysis.
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Caption: Workflow for the in vitro digestion of Turanose.
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Caption: Enzymatic hydrolysis of Turanose in the small intestine.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8075302?utm_src=pdf-body-img
https://www.benchchem.com/product/b8075302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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turanose-hydrolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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